Glutamic acid, N-formyl- Glutamic acid, N-formyl-
Brand Name: Vulcanchem
CAS No.:
VCID: VC0587288
InChI: InChI=1S/C13H15NO5/c15-9-14-11(13(17)18)6-7-12(16)19-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)(H,17,18)
SMILES: C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O
Molecular Formula: C13H15NO5
Molecular Weight: 265.26 g/mol

Glutamic acid, N-formyl-

CAS No.:

Cat. No.: VC0587288

Molecular Formula: C13H15NO5

Molecular Weight: 265.26 g/mol

* For research use only. Not for human or veterinary use.

Glutamic acid, N-formyl- -

Specification

Molecular Formula C13H15NO5
Molecular Weight 265.26 g/mol
IUPAC Name 2-formamido-5-oxo-5-phenylmethoxypentanoic acid
Standard InChI InChI=1S/C13H15NO5/c15-9-14-11(13(17)18)6-7-12(16)19-8-10-4-2-1-3-5-10/h1-5,9,11H,6-8H2,(H,14,15)(H,17,18)
Standard InChI Key MFJUVGDWGUQYJC-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O
Canonical SMILES C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC=O

Introduction

Chemical Identity and Structural Characteristics

N-Formyl-L-glutamic acid, also known as (2S)-2-formamidopentanedioic acid by IUPAC nomenclature, is an organic compound belonging to the class of glutamic acid derivatives. It is characterized by a formyl group attached to the amino group of glutamic acid, creating an N-acyl-L-glutamic acid structure . This modification significantly alters the chemical properties and biological behavior compared to unmodified glutamic acid.

The compound has a defined chemical identity with specific registrations in biochemical databases:

ParameterValue
Common NameN-Formyl-L-glutamic acid
IUPAC Name(2S)-2-formamidopentanedioic acid
Traditional NameN-formyl-L-glutamic acid
Chemical FormulaC₆H₉NO₅
CAS Registry Number1681-96-5
Average Molecular Weight175.1394 Da
Monoisotopic Molecular Weight175.048072403 Da
Physical StateSolid
HMDB IDHMDB0003470

The structural configuration of N-formyl-L-glutamic acid includes a stereocenter at the alpha carbon, with the L-configuration being the biologically relevant form in most organisms . As with other amino acid derivatives, this stereochemistry plays a crucial role in its biochemical functions and interactions within biological systems.

Molecular Properties and Physicochemical Characteristics

The molecular architecture of N-formyl-L-glutamic acid confers specific physicochemical properties that influence its behavior in biological systems. These properties are essential for understanding its function and metabolism within living organisms.

Computed Molecular Properties

Advanced computational methods have determined several key molecular properties of N-formyl-L-glutamic acid:

PropertyValue
XLogP3-1
Hydrogen Bond Donor Count3
Hydrogen Bond Acceptor Count5
Rotatable Bond Count5
Topological Polar Surface Area104 Ų
Heavy Atom Count12
Molecular Complexity190
Defined Atom Stereocenter Count1
Covalently-Bonded Unit Count1

The negative XLogP3 value (-1) indicates the compound's hydrophilic nature, suggesting good water solubility . The presence of multiple hydrogen bond donors (3) and acceptors (5) enhances its ability to form hydrogen bonds with water and other biomolecules, further contributing to its aqueous solubility and potential for biological interactions.

Chemical Reactivity

As a formylated amino acid, N-formyl-L-glutamic acid possesses distinctive chemical reactivity patterns. The formyl group can be enzymatically cleaved, converting the compound back to L-glutamic acid. This deformylation reaction represents a critical step in several metabolic pathways, particularly in histidine catabolism .

The compound also functions as a conjugate acid, forming an equilibrium with its conjugate base, N-formyl-L-glutamate(2-) . This acid-base behavior influences its interactions within cellular environments where pH variations can affect its ionization state and subsequent biochemical activities.

Biochemical Significance and Metabolic Pathways

N-Formyl-L-glutamic acid occupies a position of significance in several metabolic pathways, particularly serving as an intermediate in amino acid metabolism across diverse organisms.

Histidine Metabolism

One of the most well-documented roles of N-formyl-L-glutamic acid is its participation in histidine catabolism. Research has established that N-formyl-L-glutamic acid forms part of a sequential metabolic pathway that processes L-histidine through several intermediates . The pathway proceeds through:

  • L-histidine

  • Urocanic acid

  • Imidazolonpropionic acid

  • β-formamidinoglutaric acid

  • N-formyl-L-glutamic acid

  • L-glutamic acid

This metabolic sequence has been confirmed through isolation of these intermediates from reaction mixtures containing cat liver extract and L-histidine or urocanic acid . The final conversion from N-formyl-L-glutamic acid to glutamic acid represents the concluding step in this catabolic pathway.

Folate Malabsorption Pathway

In humans specifically, N-formyl-L-glutamic acid has been implicated in the hereditary folate malabsorption pathway . This connection to folate metabolism highlights potential clinical significance, as folate is essential for numerous biochemical processes including DNA synthesis and repair.

Biological Distribution and Occurrence

N-Formyl-L-glutamic acid exhibits a broad distribution across biological systems, reflecting its fundamental role in core metabolic processes.

Organismal Distribution

According to the Human Metabolome Database (HMDB), N-formyl-L-glutamic acid "exists in all living organisms, ranging from bacteria to humans" . This ubiquitous presence underscores its evolutionary conservation and metabolic importance across diverse phylogenetic lineages.

As a primary metabolite, it is directly involved in essential processes related to an organism's growth, development, and reproduction . This classification distinguishes it from secondary metabolites, which typically serve more specialized functions within particular organisms.

Analytical Methods and Research Challenges

Research on N-formyl-L-glutamic acid faces several methodological challenges, particularly regarding detection, quantification, and functional characterization.

Prebiotic Chemistry and Evolutionary Significance

Recent research in prebiotic chemistry provides context for understanding the potential origins and evolutionary significance of N-formylated amino acids like N-formyl-L-glutamic acid.

Evolutionary Conservation

The presence of N-formyl-L-glutamic acid in the histidine catabolism pathway across diverse organisms suggests this metabolic route is evolutionarily ancient. The conservation of this specific intermediate across the biological spectrum from bacteria to humans indicates strong selective pressure to maintain this particular metabolic pathway .

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